1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine
Description
Properties
Molecular Formula |
C12H19F3N4 |
|---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
1-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H19F3N4/c1-2-19-10(7-11(17-19)12(13,14)15)8-18-5-3-9(16)4-6-18/h7,9H,2-6,8,16H2,1H3 |
InChI Key |
HMVVRKDNHMOPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The regioisomeric mixture of target pyrazoles is obtained through a one-step procedure.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine precursor under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques, such as distillation based on boiling point pressure diagrams, is crucial for isolating the desired regioisomer .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with structural similarities to 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine exhibit promising antimicrobial properties. For example, studies on piperidine derivatives have shown significant antibacterial and antifungal activities, suggesting that this compound may also possess similar effects due to its piperidinyl structure.
Case Study : A series of novel heterocyclic compounds containing piperidine nuclei were synthesized and evaluated for their antimicrobial activity. Compounds showed a wide range of potentially promising antibacterial and antifungal activities, with some exhibiting significant microbial activity against tested strains .
Anti-inflammatory Properties
The incorporation of trifluoromethyl groups in drug design has been linked to enhanced anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways, making them candidates for the treatment of inflammatory diseases.
Research Findings : Studies have suggested that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, which may contribute to their anti-inflammatory activity .
Central Nervous System (CNS) Effects
Compounds containing piperidine rings are often explored for their CNS effects, including anxiolytic and antidepressant activities. The specific structure of this compound may offer unique interactions with neurotransmitter systems.
Data Table: CNS Activity Studies
| Compound | Activity Type | Reference |
|---|---|---|
| Compound A | Anxiolytic | |
| Compound B | Antidepressant | |
| This compound | Potential CNS effects | Current Study |
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve high yields and purity.
Synthesis Overview :
- Starting Materials : Appropriate precursors such as ethyl trifluoromethylpyrazole.
- Reagents : Use of coupling agents to facilitate the formation of the piperidine ring.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Mechanism of Action
The mechanism of action of 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine
- Structure : Replaces the ethyl and trifluoromethyl groups with cyclopropyl and methyl groups, respectively.
- Properties: Cyclopropyl enhances steric hindrance and metabolic resistance compared to ethyl. Molecular weight: 365.32 g/mol (C₁₆H₁₄F₃N₅O₂) .
1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
- Structure : Pyrimidine core instead of pyrazole, with a 4-ethylphenyl substituent.
- Properties: Pyrimidine’s aromaticity facilitates π-π stacking interactions, improving target engagement in enzyme inhibition.
1-((1-(Difluoromethyl)-1H-pyrazol-5-yl)methyl)piperidin-4-amine
- Structure : Difluoromethyl (-CHF₂) replaces trifluoromethyl (-CF₃).
- Properties :
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 293.3 | -CF₃, Ethyl | ~2.5 | High |
| 1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine | 365.32 | Cyclopropyl, Methyl | ~3.1 | Moderate |
| 1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | ~323.3 | Pyrimidine, Ethylphenyl | ~3.8 | Low |
| 1-((1-(Difluoromethyl)-1H-pyrazol-5-yl)methyl)piperidin-4-amine | 221.21 | -CHF₂ | ~1.9 | Moderate |
Biological Activity
1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine, also known by its CAS number 1170061-73-0, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a trifluoromethyl-substituted pyrazole moiety, which contribute to its unique pharmacological properties.
The molecular formula of the compound is CHFN, with a molecular weight of 276.30 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological activity, making it suitable for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 276.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1170061-73-0 |
The mechanism of action for this compound primarily involves its role as an inhibitor of glycine transporters, particularly GlyT1. Glycine transporters are crucial in regulating neurotransmission and have been implicated in several neurological disorders, including schizophrenia and mood disorders. By inhibiting these transporters, the compound may enhance glycine levels in the synaptic cleft, potentially ameliorating symptoms associated with these conditions.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity:
- Glycine Transporter Inhibition : The compound has been shown to inhibit glycine transporters effectively, with implications for treating schizophrenia. In rodent models, such inhibition resulted in improved cognitive functions without undesirable central nervous system side effects .
- Neuroprotective Effects : In addition to its role as a glycine transporter inhibitor, there are indications that the compound may provide neuroprotective benefits by modulating neurotransmitter systems involved in mood regulation.
Case Studies
Several studies have explored the pharmacological potential of this compound:
Study 1 : A study focused on the synthesis and evaluation of related pyrazole derivatives reported that compounds with similar structures exhibited promising activity against GlyT1, suggesting that modifications could enhance efficacy .
Study 2 : Another investigation highlighted the dual functionality of piperidine-based amines in modulating neurotransmitter activity, supporting the therapeutic potential of compounds like this compound in treating psychiatric disorders .
Q & A
Q. What are the optimal synthetic routes for 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyrazole Formation : Condensation of substituted hydrazines with β-keto esters or nitriles to form the pyrazole ring. For trifluoromethyl-substituted pyrazoles, trifluoromethylation is achieved via halogen-exchange reactions or direct fluorination .
Piperidine Coupling : The pyrazole core is functionalized with a piperidin-4-amine moiety via nucleophilic substitution or reductive amination. For example, palladium-catalyzed hydrogenation (40 psi H₂, 3 hours) with 10% Pd/C in ethanol/ethyl acetate is effective for nitro-group reduction in intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) ensures high purity (>95%) .
Key Considerations : Reaction temperature (e.g., 136–138°C for pyrazole intermediates) and solvent polarity significantly impact yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, a singlet at δ 7.45 ppm (¹H NMR) indicates a trifluoromethylpyrazole proton .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<0.5% area) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths averaging 1.502 Å in pyrazole rings) .
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer:
- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability. For example, IC₅₀ discrepancies in kinase inhibition may arise from assay conditions (e.g., ATP concentration) .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoromethyl with methyl or chlorine) to isolate substituent effects .
- Meta-Analysis : Cross-reference data across journals (e.g., J. Med. Chem. vs. Bioorg. Chem.) to identify methodological outliers .
Q. How to design experiments for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes (human or rat) at 37°C, pH 7.4, and analyze metabolites via LC-MS. For example, oxidative deamination of piperidin-4-amine produces aldehydes detected at m/z 148 .
- Kinetic Studies : Monitor degradation under varying pH (2–10) and temperature (25–50°C) using UV-Vis spectroscopy (λ = 254 nm). Activation energy (Eₐ) calculations reveal stability thresholds .
Q. What computational approaches predict target binding and reaction mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cannabinoid receptors (e.g., docking score ≤ −9.0 kcal/mol indicates high affinity) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, HOMO-LUMO gaps <4 eV suggest susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water molecules disrupting hydrogen bonds with Trp356 in CB1 receptors) .
Q. How to address discrepancies in kinetic data for oxidation reactions?
Methodological Answer:
- Variable Control : Maintain ionic strength (0.01 mol dm⁻³) and substrate/oxidant ratios (1:4) to ensure reproducibility. For permanganate oxidation, Ru(III) catalysis reduces Eₐ from 85 to 62 kJ/mol .
- Rate Law Derivation : Use pseudo-first-order conditions ([oxidant] >> [substrate]) and monitor absorbance decay at 525 nm. The rate law k_obs = k[Ru(III)]⁰·⁹[Substrate]⁰·⁷ resolves mechanistic ambiguities .
Q. What role do substituents (e.g., trifluoromethyl) play in target binding?
Methodological Answer:
- Hydrophobic Interactions : Trifluoromethyl groups enhance binding to lipophilic pockets (e.g., CB1 receptor ΔG = −12.4 kcal/mol vs. −9.1 kcal/mol for methyl analogs) .
- Electron-Withdrawing Effects : Fluorine atoms polarize adjacent bonds, increasing hydrogen-bond acceptor capacity (e.g., F···H-N interactions with Lys192 in kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
